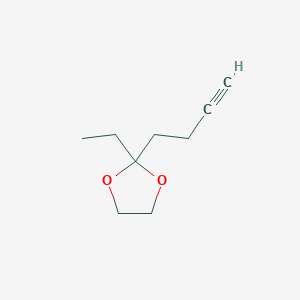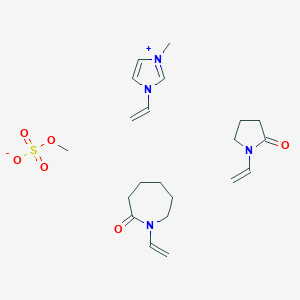
(2,3-Dihydroxycyclopentyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dihydroxycyclopentyl)acetic acid, also known as DHCA, is a naturally occurring compound found in the fruit of the olive tree. DHCA has been the focus of scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of (2,3-Dihydroxycyclopentyl)acetic acid is not fully understood. It is thought to exert its effects through the activation of the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defenses. (2,3-Dihydroxycyclopentyl)acetic acid has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
(2,3-Dihydroxycyclopentyl)acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function. (2,3-Dihydroxycyclopentyl)acetic acid has also been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2,3-Dihydroxycyclopentyl)acetic acid in lab experiments is that it is a naturally occurring compound, which makes it easier to obtain and study. However, one of the limitations of using (2,3-Dihydroxycyclopentyl)acetic acid is that it is not very stable and can degrade over time, which can affect the results of experiments.
Zukünftige Richtungen
There are a number of future directions for research on (2,3-Dihydroxycyclopentyl)acetic acid. One area of research is focused on improving the synthesis method to increase the yield and efficiency of the process. Another area of research is focused on understanding the mechanism of action of (2,3-Dihydroxycyclopentyl)acetic acid in more detail. This could lead to the development of more targeted therapies for neurodegenerative diseases and other conditions. Finally, there is also interest in exploring the potential of (2,3-Dihydroxycyclopentyl)acetic acid as a dietary supplement or functional food ingredient, due to its potential health benefits.
Synthesemethoden
(2,3-Dihydroxycyclopentyl)acetic acid can be synthesized through the oxidation of hydroxytyrosol, a compound found in olives. The oxidation is typically carried out using potassium permanganate or hydrogen peroxide as the oxidizing agent. The yield of (2,3-Dihydroxycyclopentyl)acetic acid from this method is typically low, and alternative methods are being explored to increase the yield and efficiency of the synthesis.
Wissenschaftliche Forschungsanwendungen
(2,3-Dihydroxycyclopentyl)acetic acid has been the focus of scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. (2,3-Dihydroxycyclopentyl)acetic acid has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
180195-94-2 |
|---|---|
Produktname |
(2,3-Dihydroxycyclopentyl)acetic acid |
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
2-(2,3-dihydroxycyclopentyl)acetic acid |
InChI |
InChI=1S/C7H12O4/c8-5-2-1-4(7(5)11)3-6(9)10/h4-5,7-8,11H,1-3H2,(H,9,10) |
InChI-Schlüssel |
LHOOASPXYCEHQP-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1CC(=O)O)O)O |
Kanonische SMILES |
C1CC(C(C1CC(=O)O)O)O |
Synonyme |
Cyclopentaneacetic acid, 2,3-dihydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)
